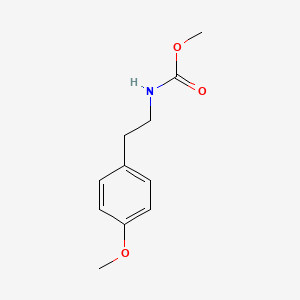

Methyl 4-methoxyphenethylcarbamate

Description

Properties

IUPAC Name |

methyl N-[2-(4-methoxyphenyl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-14-10-5-3-9(4-6-10)7-8-12-11(13)15-2/h3-6H,7-8H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOJEOGCVATVJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408332 | |

| Record name | methyl 4-methoxyphenethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91247-71-1 | |

| Record name | methyl 4-methoxyphenethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for Methyl 4 Methoxyphenethylcarbamate

Established Reaction Pathways for Carbamate (B1207046) Formation

The construction of the carbamate linkage is a cornerstone of organic synthesis, with several reliable methods at the disposal of chemists. These pathways often involve the reaction of an amine with a carbonyl source.

Acylation Reactions with Chloroformates

A traditional and widely employed method for carbamate synthesis involves the acylation of amines with chloroformates. wikipedia.org This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group and formation of the carbamate ester. wikipedia.org The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. acs.org

While effective, this method generates stoichiometric amounts of HCl waste, and often requires long reaction times and an excess of base to achieve high conversion. acs.org

Transformations Involving Isocyanate Intermediates

Isocyanates are highly reactive intermediates that readily react with alcohols to form carbamates. wikipedia.orgrsc.org This reaction forms the basis of polyurethane production. wikipedia.org Isocyanates can be generated in situ from various precursors. One common method is the Curtius rearrangement of acyl azides, which are formed from carboxylic acids. organic-chemistry.org The isocyanate intermediate is then trapped by an alcohol to yield the desired carbamate. wikipedia.orgorganic-chemistry.org

Another approach involves the dehydration of a carbamic acid intermediate, which is formed from the reaction of an amine with carbon dioxide. acs.org This metal-free method allows for the synthesis of unsymmetrical ureas and carbamates by trapping the isocyanate with various amines or alcohols. acs.org While effective, the synthesis of isocyanates can be hampered by the formation of symmetrical urea (B33335) byproducts from the reaction of the isocyanate with unreacted amine. acs.org

Oxidative Carbonylation Approaches

| Catalyst System | Oxidant | Starting Materials | Product | Key Features |

| Rhodium complexes | Oxone | Amines, Alcohols, CO | Carbamates | Operates under mild conditions (low CO pressure). unizar.esrsc.org |

| Palladium/Iodide | O₂ | Amines, Alcohols, CO | Carbamates | Excellent catalytic activity; catalyst and promoter can be recovered and reused. rsc.org |

| Pd(phen)Cl₂/(BMImBF₄) | O₂ | Aniline, Methanol (B129727), CO | Carbamates | Catalyst system is soluble in the aqueous phase and can be easily recycled. researchgate.net |

Carbon Dioxide Fixation Routes to Carbamates

The utilization of carbon dioxide (CO₂) as a renewable and non-toxic C1 source for carbamate synthesis has gained significant attention. acs.orgrsc.orgrsc.org These methods offer a greener alternative to traditional routes that employ toxic reagents like phosgene (B1210022). acs.org One strategy involves the three-component coupling of an amine, CO₂, and an alkyl halide in the presence of a base. organic-chemistry.org This approach avoids the N-alkylation of the amine and overalkylation of the carbamate. organic-chemistry.org

Continuous flow methodologies have also been developed for the synthesis of carbamates from CO₂, amines, and alkyl halides, significantly reducing reaction times compared to batch processes. acs.orgnih.gov These methods often employ a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the reaction. acs.orgnih.gov

Specific Synthesis of Methyl 4-methoxyphenethylcarbamate

While the general methods described above are applicable to a wide range of carbamates, specific strategies can be tailored for the synthesis of this compound.

Alkylation of Precursor Phenethylcarbamates

A plausible and direct route to this compound involves the alkylation of a suitable precursor. A recent development in carbamate synthesis is the "extrusive alkylation" of carbamates, which allows for the conversion of secondary amines, protected as carbamates, into tertiary amines. nih.govnih.gov While this method focuses on N-alkylation, a similar principle of activating the carbamate could potentially be adapted for O-alkylation.

A more conventional approach would involve the O-alkylation of a pre-formed carbamate. For instance, a precursor such as methyl (4-hydroxyphenethyl)carbamate could be synthesized first, followed by methylation of the phenolic hydroxyl group to yield the final product. The synthesis of a similar compound, methyl 3-(3-chloropropoxy)-4-methoxybenzoate, has been reported via the alkylation of methyl 3-hydroxy-4-methoxybenzoate. mdpi.com This suggests that the selective alkylation of a phenolic hydroxyl group in the presence of a carbamate moiety is a feasible synthetic step.

| Precursor | Reagent | Product | Reference |

| Methyl 3-hydroxy-4-methoxybenzoate | 1-bromo-3-chloropropane, K₂CO₃ | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | mdpi.com |

| 3-hydroxy-4-methylbenzoic acid | Dimethyl sulphate, KOH | Methyl 3-methoxy-4-methylbenzoate | google.com |

Derivatization of 4-Methoxyphenethylamine (B56431)

A primary and direct route to this compound involves the derivatization of 4-methoxyphenethylamine. This method typically employs a reagent that can introduce the methoxycarbonyl group onto the nitrogen atom of the phenethylamine (B48288).

One of the most common methods is the reaction of 4-methoxyphenethylamine with methyl chloroformate . wikipedia.org This reaction, a type of acylation, is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct that is formed. The base, often a tertiary amine like triethylamine (B128534) or pyridine, scavenges the proton from the amine, facilitating its nucleophilic attack on the carbonyl carbon of methyl chloroformate. The choice of solvent is crucial and is typically an inert solvent such as dichloromethane (B109758) or diethyl ether. The reaction is often performed at reduced temperatures to control its exothermicity.

Another approach involves the use of dimethyl carbonate. In the presence of a suitable catalyst, dimethyl carbonate can react with amines to form carbamates. This method is considered a greener alternative to using phosgene derivatives like methyl chloroformate. researchgate.netcore.ac.uk

The synthesis can also be achieved through a three-component coupling reaction involving the amine, carbon dioxide, and an alkylating agent in the presence of a base like cesium carbonate. organic-chemistry.orgnih.gov This approach avoids the use of toxic phosgene-derived reagents. nih.gov

| Reagent | Catalyst/Base | Solvent | General Conditions |

| Methyl Chloroformate | Triethylamine, Pyridine | Dichloromethane, Diethyl Ether | Reduced temperatures (e.g., 0 °C to room temp) |

| Dimethyl Carbonate | Various catalysts | Supercritical CO2, various organic solvents | Elevated temperatures and pressures may be required core.ac.uk |

| Carbon Dioxide & Methyl Iodide | Cesium Carbonate | Anhydrous DMF | Room temperature to elevated temperatures google.com |

Preparation from Related Aromatic Precursors

An alternative synthetic strategy involves the preparation of this compound from other aromatic precursors, which are then converted to the target molecule through a series of reactions.

A plausible route starts from 4-methoxyphenylacetic acid . googleapis.comsigmaaldrich.comsigmaaldrich.comchemicalbook.com This acid can be converted to its corresponding acyl chloride, which can then undergo a Curtius rearrangement. This rearrangement, typically initiated by reaction with an azide (B81097) salt (like sodium azide) to form an acyl azide, leads to an isocyanate intermediate upon heating. nih.gov The resulting 4-methoxyphenethyl isocyanate can then be trapped with methanol to yield the desired this compound.

Another potential precursor is 4-methoxy-beta-nitrostyrene, which can be synthesized from 4-methoxybenzaldehyde (B44291) and nitromethane. google.com The nitro group of the styrenic compound can be reduced to an amine, yielding 4-methoxyphenethylamine, which can then be derivatized as described in section 2.2.2. google.com

| Precursor | Key Intermediate | Subsequent Reaction |

| 4-Methoxyphenylacetic Acid | 4-Methoxyphenethyl isocyanate | Trapping with methanol |

| 4-Methoxybenzaldehyde | 4-Methoxy-beta-nitrostyrene | Reduction of nitro group, followed by carbamate formation |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. researchgate.netpsu.edursc.org

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The direct addition of methyl chloroformate to 4-methoxyphenethylamine has a lower atom economy compared to the three-component reaction with CO2, where more of the atoms from the reagents are incorporated into the final product.

Use of Less Hazardous Chemical Syntheses: Avoiding the use of highly toxic reagents like phosgene and its derivatives is a primary goal. nih.gov The use of dimethyl carbonate or carbon dioxide as a C1 source for the carbonyl group in the carbamate is a significantly safer and more environmentally benign approach. researchgate.netnih.gov

Safer Solvents and Auxiliaries: Choosing solvents that are less toxic and have a lower environmental impact. Supercritical carbon dioxide has been explored as a green solvent for carbamate synthesis. core.ac.uk

Catalysis: The use of catalytic rather than stoichiometric reagents can improve reaction efficiency and reduce waste. For example, catalytic amounts of a base can be used in the reaction with methyl chloroformate, and various catalysts can be employed in reactions involving dimethyl carbonate or CO2. researchgate.net

Process Optimization and Scalability Studies in Research Settings

The optimization of the synthesis of this compound in a research setting focuses on improving yield, purity, and efficiency, with an eye towards potential scalability.

Optimization of Reaction Conditions: This involves systematically varying parameters such as temperature, reaction time, stoichiometry of reactants, and catalyst loading to find the optimal conditions for the reaction. For the reaction of 4-methoxyphenethylamine with methyl chloroformate, this would involve finding the ideal base and its concentration, as well as the optimal temperature to maximize yield while minimizing side reactions.

Continuous Flow Chemistry: For scalability, transitioning from batch to continuous flow processing can offer significant advantages. nih.gov Continuous flow reactors can provide better control over reaction parameters, leading to improved consistency and safety, especially for exothermic reactions. This approach can also facilitate easier purification and automation.

Purification Methods: Research into optimizing purification methods is also crucial. This could involve exploring crystallization techniques over chromatographic methods for scalability, as chromatography can be expensive and generate significant solvent waste on a larger scale.

The following table outlines key parameters that would be investigated in process optimization studies:

| Parameter | Objective | Example Investigation |

| Temperature | Maximize reaction rate and selectivity, minimize side reactions | Screening a range of temperatures (e.g., 0°C, 25°C, 50°C) |

| Reaction Time | Achieve complete conversion without product degradation | Monitoring reaction progress over time using techniques like TLC or GC-MS |

| Stoichiometry | Use reactants efficiently, minimize excess reagents and waste | Varying the molar ratio of amine to acylating agent and base |

| Catalyst | Improve reaction rate and selectivity under milder conditions | Screening different catalysts and their loadings for CO2-based routes |

| Solvent | Enhance solubility, reaction rate, and ease of work-up | Testing a variety of solvents with different polarities and boiling points |

Chemical Reactivity and Transformation Mechanisms of Methyl 4 Methoxyphenethylcarbamate

Reactivity of the Carbamate (B1207046) Functional Group

The carbamate group (-NH-C(=O)-O-) is central to the molecule's reactivity, serving as a key point for hydrolysis, a protecting group in synthesis, and a participant in decarboxylation reactions.

The hydrolysis of carbamates, such as Methyl 4-methoxyphenethylcarbamate, involves the cleavage of the carbamate bond to yield the corresponding amine (4-methoxyphenethylamine), methanol (B129727), and carbon dioxide. This process can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis: Under basic conditions, two primary mechanisms are possible for O-aryl substituted carbamates: a direct nucleophilic attack (BAC2) or an elimination-addition mechanism (E1cB). nih.gov

BAC2 Mechanism: This pathway involves the direct attack of a hydroxide (B78521) anion on the electrophilic carbonyl carbon of the carbamate. This forms a tetrahedral intermediate which then collapses, cleaving the ester bond. nih.gov

E1cB Mechanism: This mechanism is prevalent for primary and some secondary carbamates. It begins with the deprotonation of the carbamate nitrogen by a base, forming a carbamate anion. This anion then expels the leaving group (methoxide), forming a transient isocyanate intermediate. The highly reactive isocyanate is then rapidly attacked by water to form a carbamic acid, which spontaneously decarboxylates to the final amine product. researchgate.netrsc.org For N-aryl carbamates, the rate of hydrolysis is significantly influenced by substituents on the O-aryl ring. rsc.org

The rate of base-mediated hydrolysis is dependent on the hydroxyl ion concentration, increasing with higher pH. nih.govclemson.edu

Acid-Catalyzed Hydrolysis: Acid-catalyzed hydrolysis is generally less significant for carbamates compared to base-catalyzed pathways. clemson.edu The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. However, the presence of two electron-withdrawing atoms (oxygen and nitrogen) adjacent to the carbonyl carbon already reduces its electron density, making further enhancement by protonation less effective. clemson.edu

The methylcarbamate group is a common choice for protecting amines during multi-step organic synthesis. chemistrytalk.orgmasterorganicchemistry.com Its function is to render the amine nitrogen non-nucleophilic, thus preventing it from reacting with electrophiles while transformations are carried out on other parts of the molecule. organic-chemistry.org

Installation: The protection of an amine like 4-methoxyphenethylamine (B56431) is typically achieved by reacting it with methyl chloroformate in the presence of a base. chemistrytalk.orgpitt.edu

Deprotection (Cleavage): The removal of the methylcarbamate group is a crucial step to liberate the free amine. Several methods exist, with the choice depending on the sensitivity of other functional groups in the molecule.

Acidic Hydrolysis: Treatment with a concentrated strong acid can effectively cleave the carbamate. chemistrytalk.org

Nucleophilic Cleavage: Milder, non-hydrolytic methods have been developed to avoid harsh acidic or basic conditions. One such method involves using 2-mercaptoethanol (B42355) with potassium phosphate (B84403) in N,N-dimethylacetamide (DMAc) at 75 °C. This protocol is effective for deprotecting methyl carbamates and is compatible with sensitive functionalities that might not withstand traditional methods. organic-chemistry.orgnih.govacs.org Another method utilizes sodium hydrogen telluride (NaHTe) in dimethylformamide (DMF), which attacks the methyl group of the carbamate, leading to the formation of a carbamic acid that decarboxylates to the amine. This method shows good chemoselectivity, leaving groups like carbonyls and halogens unaffected. tandfonline.com

The selection of a deprotection strategy is critical. For complex molecules, orthogonal protecting group strategies are often employed, where different protecting groups can be removed under distinct conditions (e.g., one under acidic conditions, another by hydrogenation), allowing for selective deprotection. organic-chemistry.org

| Reagent System | Solvent | Conditions | Mechanism Type | Reference |

|---|---|---|---|---|

| Concentrated Strong Acid / H₂O | Varies | Varies | Acidic Hydrolysis | chemistrytalk.org |

| 2-Mercaptoethanol / K₃PO₄ | DMAc | 75 °C | Nucleophilic Cleavage | organic-chemistry.org |

| Sodium Hydrogen Telluride (NaHTe) | DMF | 70-80 °C | Nucleophilic Cleavage (SN2) | tandfonline.com |

Decarboxylation is the removal of the carboxyl group, releasing carbon dioxide. For carbamates, this typically occurs via the formation of an unstable carbamic acid intermediate. researchgate.net The hydrolysis of this compound, for instance, proceeds through a carbamic acid which then spontaneously decomposes to 4-methoxyphenethylamine and CO₂. tandfonline.comresearchgate.net

The kinetics and mechanism of the decarboxylation of N-arylcarbamic acids suggest the involvement of short-lived zwitterionic intermediates, with the rate being dependent on the pH. nih.govacs.org In some synthetic methodologies, decarboxylation is a key step. For example, alkanoyloxycarbamates can undergo base-mediated intramolecular decarboxylation to form alkylamines. acs.org While not directly involving this compound, these studies highlight the general pathway of carbamate decarboxylation as a route to amine synthesis. acs.orgorganic-chemistry.org

Reactivity of the 4-Methoxyphenethyl Moiety

The 4-methoxyphenethyl portion of the molecule also has specific reactive sites, primarily the aromatic ring and, to a lesser extent, the ethyl side-chain.

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The methoxy (B1213986) group (-OCH₃) at the para position is a strong activating group and an ortho, para-director. Since the para position is already occupied, incoming electrophiles will be directed to the ortho positions (C2 and C6, adjacent to the methoxy group).

Activating groups like methoxy stabilize the cationic intermediate (the arenium ion or sigma complex) formed during the substitution process by donating electron density through resonance. wikipedia.org This enhanced stability lowers the activation energy and increases the reaction rate compared to unsubstituted benzene.

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would introduce a halogen atom at the ortho position. masterorganicchemistry.comyoutube.com

Nitration: Using a mixture of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), which would nitrate (B79036) the ring at the ortho position. masterorganicchemistry.comyoutube.com

Friedel-Crafts Reactions: Acylation or alkylation using an acyl halide/alkyl halide and a Lewis acid catalyst would add an acyl or alkyl group, again, directed to the ortho position. wikipedia.orgmasterorganicchemistry.com

The carbamate-protected side chain generally does not interfere with these reactions, although its steric bulk might influence the regioselectivity to some extent.

| Reaction | Typical Reagents | Electrophile | Expected Product Position | Reference |

|---|---|---|---|---|

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Br⁺ or Cl⁺ | ortho to -OCH₃ | masterorganicchemistry.com |

| Nitration | HNO₃/H₂SO₄ | NO₂⁺ | ortho to -OCH₃ | youtube.com |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | RCO⁺ | ortho to -OCH₃ | wikipedia.org |

| Friedel-Crafts Alkylation | RCl/AlCl₃ | R⁺ | ortho to -OCH₃ | wikipedia.org |

The ethyl side-chain of the 4-methoxyphenethyl moiety is generally less reactive than the aromatic ring or the carbamate group. It is a saturated alkyl chain and thus resistant to many transformations.

Oxidation: The benzylic position (the -CH₂- group attached to the aromatic ring) is the most likely site for oxidation on the side chain, although this typically requires strong oxidizing agents.

Alkylation: Direct alkylation of the C-H bonds on the side chain is not a common or synthetically useful transformation. N-dealkylation, the removal of an N-alkyl group from an amine, is a more relevant transformation in the broader context of amine chemistry but applies to the nitrogen rather than the carbon side-chain. nih.gov

Reduction: The ethyl side-chain is already fully reduced and cannot undergo further reduction under standard chemical conditions.

Mechanistic Investigations of this compound Reactions

Mechanistic studies, often employing a combination of experimental techniques and computational modeling, are fundamental to understanding and optimizing the transformations of carbamate-containing compounds. These investigations shed light on the intricate steps of the catalytic cycle, including catalyst activation, substrate coordination, bond cleavage, and product formation.

The choice of ligand in transition metal-catalyzed reactions is paramount, as it can profoundly influence the steric and electronic environment of the metal center, thereby dictating the reaction pathway and its selectivity. In the context of rhodium-catalyzed transformations analogous to those expected for this compound, ligands play a critical role in controlling regioselectivity.

Density functional theory (DFT) calculations on rhodium-catalyzed carbocyclization reactions have demonstrated that the nature of the ancillary ligand can lead to a complete reversal of regioselectivity. nih.govnih.gov For instance, in the rhodium-catalyzed [(2 + 2) + 2] carbocyclization of 1,6-enynes with unsymmetrical alkynes, the use of different phosphine (B1218219) ligands results in the selective formation of different constitutional isomers. scispace.com

A key factor is the interplay between steric and electronic effects. With a less sterically demanding ligand like triphenylphosphine (B44618) (PPh₃), the regiochemical outcome is primarily governed by electronic factors. The electron-withdrawing nature of a substituent on the alkyne polarizes the π* orbital, favoring the insertion of one terminus of the alkyne into the rhodium-carbon bond. nih.govnih.gov In contrast, a bulkier ligand, such as (S)-xyl-binap, imposes significant steric constraints that override the electronic preference, forcing the alkyne to insert in the opposite orientation. nih.gov

This principle of ligand-controlled regioselectivity is directly applicable to potential transformations of this compound. For example, in a hypothetical intramolecular C-H functionalization reaction, the choice of ligand could determine which C-H bond on the aromatic ring or the ethyl chain is activated.

Table 1: Ligand Effects on Regioselectivity in a Model Rhodium-Catalyzed Carbocyclization

| Ligand | Major Product Isomer | Selectivity | Primary Controlling Factor |

| PPh₃ | Isomer A | ~19:1 | Electronic |

| (S)-xyl-binap | Isomer B | ~1:19 | Steric |

This table illustrates the divergent outcomes based on ligand choice in a model system, highlighting the potential for such control in reactions involving this compound.

The performance and selectivity of a catalyst in transformations involving carbamates are crucial for achieving high yields of the desired product while minimizing side reactions. In rhodium catalysis, the catalyst's activity and selectivity are not only influenced by the ligands but also by the rhodium precursor and the reaction conditions.

Rhodium(I) complexes are often employed as catalysts for the functionalization of carbamates. For instance, the rhodium(I)-catalyzed C-O bond alkynylation of aryl carbamates with propargyl alcohols demonstrates the utility of the carbamate group as a convertible ortho-directing group. nih.gov This type of transformation highlights the potential for the carbamate moiety in this compound to direct reactions to a specific position on the aromatic ring.

In the context of intramolecular reactions, rhodium catalysts have been shown to be effective in the cyclization of various substrates. For example, the intramolecular cyclization of naphthol- or phenol-linked 1,6-enynes proceeds through cleavage and formation of sp² C-O bonds, showcasing the versatility of rhodium catalysts in mediating complex bond reorganizations. nih.gov Similarly, rhodium-catalyzed intramolecular cyclizations have been developed for the synthesis of sulfur-containing dihydropyrans. rsc.org These examples underscore the potential for rhodium catalysts to effect intramolecular cyclizations of derivatives of this compound, where the carbamate could act as a tether and directing group.

The selectivity of these transformations can often be tuned. For instance, in some cases, light can be used to modify the selectivity of transition metal-catalyzed reactions, offering a non-invasive method to control reaction outcomes. nih.gov

Table 2: Examples of Rhodium-Catalyzed Transformations Relevant to Carbamates

| Reaction Type | Catalyst System (Example) | Substrate Type | Key Transformation | Ref. |

| C-O Bond Alkynylation | Rh(I) complex | Aryl Carbamates | C-O bond activation and alkynylation | nih.gov |

| Carboxylation | [RhCl(dcype)]₂ / AlMe₁.₅(OEt)₁.₅ | Aromatic Compounds | C-H bond activation and carboxylation | nih.govrsc.org |

| Intramolecular Cyclization | Rh(I) complex | Naphthol-linked 1,6-enynes | C-O bond cleavage and formation | nih.gov |

| Intramolecular Cyclization | Rh(I) complex | Thioether-containing substrates | Synthesis of thiodihydropyrans | rsc.org |

This table provides a summary of relevant rhodium-catalyzed reactions, indicating the broad applicability of such catalysts to substrates containing functionalities present in or analogous to this compound.

Applications of Methyl 4 Methoxyphenethylcarbamate As a Key Synthetic Intermediate

Building Block for Complex Organic Molecule Assembly

There is no available data to demonstrate the use of Methyl 4-methoxyphenethylcarbamate as a foundational building block in the assembly of complex organic molecules.

Precursor in Targeted Scaffold Construction

No research findings were identified that describe the role of this compound as a precursor for the construction of specific, targeted molecular scaffolds.

Intermediate in Natural Product Total Synthesis Approaches

A review of the literature did not reveal any total synthesis strategies for natural products that employ this compound as an intermediate.

Utility in Combinatorial Chemistry Libraries for Scaffold Diversity

There is no evidence to suggest that this compound has been utilized in the generation of combinatorial chemistry libraries to enhance scaffold diversity.

Computational and Theoretical Investigations of Methyl 4 Methoxyphenethylcarbamate

Electronic Structure and Bonding Characterization

The electronic properties of a molecule are fundamental to understanding its behavior. For methyl 4-methoxyphenethylcarbamate, analyzing the distribution of electrons and the nature of its molecular orbitals provides insights into its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy gap between the HOMO and LUMO is a significant parameter, indicating the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more readily polarized and reactive.

For this compound, the presence of the electron-donating methoxy (B1213986) group on the phenyl ring is expected to raise the energy of the HOMO, while the carbamate (B1207046) group can influence both the HOMO and LUMO levels. Detailed quantum chemical calculations would be required to precisely determine the energies and shapes of these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 8.0 |

Note: The values in this table are hypothetical and serve as an illustration. Actual values would be obtained from specific quantum chemical calculations.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is rarely uniform. This uneven distribution creates regions of partial positive and negative charge, which can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map is a valuable tool for understanding intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks.

Conformational Analysis and Energy Minimization Studies

Due to the presence of several single bonds, this compound can adopt various three-dimensional conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space, which correspond to energy minima on the potential energy surface.

Reaction Mechanism Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in investigating the mechanisms of chemical reactions at a detailed, electronic level. nih.gov These calculations can map out the entire reaction pathway, from reactants to products, through the high-energy transition state.

Transition State Characterization and Activation Energy Profiles

For a chemical reaction to occur, the reactants must pass through a high-energy intermediate state known as the transition state. The energy required to reach this state from the reactants is the activation energy, which is a key determinant of the reaction rate.

Quantum chemical calculations can locate the geometry of the transition state and calculate its energy. This allows for the determination of the activation energy barrier. By comparing the activation energies for different possible reaction pathways, chemists can predict which mechanism is most likely to occur. For instance, in the context of the formation or degradation of this compound, these calculations could clarify the sequence of bond-making and bond-breaking events.

Molecular Dynamics Simulations for Reactive Events

While quantum chemical calculations are excellent for studying static structures and single reaction steps, molecular dynamics (MD) simulations provide a way to observe the time evolution of a molecular system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to watch how the system behaves over time.

In the context of reactive events, MD simulations can be used to study the dynamics of a reaction as it happens, including the role of the solvent and the conformational changes that occur during the reaction. This can provide a more complete and dynamic picture of the reaction mechanism than can be obtained from static calculations alone.

Prediction of Reactivity, Selectivity, and Reaction Pathways

Computational chemistry provides powerful tools to predict how and where a molecule like this compound is likely to react. These investigations can foresee the outcome of chemical reactions, saving significant time and resources in experimental settings.

Reactivity and Selectivity Prediction: The reactivity of this compound is governed by its electronic structure. The molecule possesses several key functional groups: an aromatic ring, an ether group, and a carbamate linkage. Computational models can determine which sites are most susceptible to electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MESP): An MESP map would be generated to visualize the electron density distribution across the molecule. For this compound, regions of negative potential (electron-rich), shown in red or yellow, would likely be concentrated around the oxygen atoms of the carbamate and ether groups, as well as the π-system of the aromatic ring. These sites represent likely targets for electrophiles. Regions of positive potential (electron-deficient), shown in blue, would be expected near the hydrogen atoms, particularly the N-H proton of the carbamate, indicating its susceptibility to deprotonation by a base.

Conceptual Density Functional Theory (c-DFT): This approach uses calculated electronic properties to predict reactivity. Descriptors such as chemical potential, hardness, softness, and the Fukui function are calculated. The Fukui function is particularly useful for predicting regioselectivity, as it identifies the specific atoms within a functional group that are most likely to participate in a reaction.

Reaction Pathway Analysis: Once potential reactions are identified, computational methods can map out the entire reaction pathway, from reactants to products.

Potential Energy Surface (PES) Scanning: To study a reaction, such as the hydrolysis of the carbamate group or substitution on the aromatic ring, chemists would perform a PES scan. This involves systematically changing the geometry of the reacting system (e.g., the distance between two reacting atoms) and calculating the energy at each step.

Transition State (TS) Search: The highest point on the lowest-energy path on the PES corresponds to the transition state—a short-lived, high-energy arrangement of atoms that must be passed for the reaction to occur. Sophisticated algorithms are used to locate the precise geometry and energy of the TS. The energy difference between the reactants and the transition state is the activation energy barrier. A lower barrier indicates a faster reaction. Theoretical investigations can compare different possible pathways (e.g., ortho vs. para substitution on the aromatic ring) to predict which product will be favored kinetically.

Intrinsic Reaction Coordinate (IRC): Following the identification of a transition state, an IRC calculation is performed. This traces the reaction path downhill from the transition state to both the reactants and the products, confirming that the located TS correctly connects the desired species.

The following table illustrates the type of data that would be generated from a hypothetical reaction pathway analysis for the hydrolysis of this compound.

| Parameter | Reactant Complex | Transition State | Product Complex |

| Relative Energy (kcal/mol) | 0.00 | +25.4 | -15.2 |

| Key Interatomic Distance (Å) | C-O = 1.35 | C-O = 1.88 | C-O bond broken |

| Imaginary Frequency (cm⁻¹) | None | -350.7 | None |

| Note: The values in this table are illustrative examples and do not represent actual experimental or calculated data for this specific molecule. |

Solvent Effects on Molecular Properties and Reactivity via Implicit and Explicit Models

The solvent in which a reaction is carried out can dramatically influence its rate and outcome. Computational models account for these effects in two primary ways: implicit and explicit models.

Implicit Solvation Models: Implicit models, often called continuum models (e.g., PCM, SMD), treat the solvent as a continuous, uniform dielectric medium rather than individual molecules. The solute (this compound) is placed in a cavity within this medium, and the model calculates the electrostatic interaction between the solute and the polarized dielectric.

Advantages: These models are computationally inexpensive, allowing for rapid screening of various solvents.

Application: They are effective at capturing the bulk electrostatic effects of the solvent on the solute's geometry, electronic properties, and the relative energies of reactants, products, and transition states. For instance, a polar solvent would be predicted to stabilize polar or charged species. In a reaction where the transition state is more polar than the reactants, an implicit polar solvent model would show a lowering of the activation energy, predicting a rate increase, a phenomenon consistent with experimental observations.

Explicit Solvation Models: Explicit models provide a more detailed and physically realistic picture by including individual solvent molecules in the calculation. A number of solvent molecules (from a few to many thousands) are placed around the solute molecule.

Advantages: This approach can capture specific, short-range interactions that implicit models miss, such as hydrogen bonding. For this compound, the N-H group of the carbamate can act as a hydrogen bond donor, while the oxygen atoms of the carbamate and ether can act as acceptors. An explicit model using a protic solvent like water or methanol (B129727) would show the formation of specific hydrogen bonds to these sites.

Disadvantages: These calculations are computationally very expensive due to the large number of atoms involved.

Application & Methods: To manage the cost, hybrid methods like the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) model are often used. In an ONIOM calculation, the solute (this compound) and a few nearby solvent molecules are treated with a high-level, accurate quantum mechanics (QM) method, while the rest of the solvent molecules are treated with a less expensive molecular mechanics (MM) force field. This allows for the accurate modeling of specific solute-solvent interactions within a larger, more realistic solvent environment. Studies have shown that explicit solvent molecules can alter reaction mechanisms, for example, by changing a concerted reaction to a stepwise one or by affecting the asynchronicity of bond-forming events in a transition state.

The table below provides a hypothetical comparison of how these models might predict a key property, such as the dipole moment of this compound, in different environments.

| Environment/Model | Predicted Dipole Moment (Debye) |

| Gas Phase (in vacuum) | 2.5 |

| Implicit Model (Toluene) | 3.1 |

| Implicit Model (Water) | 4.8 |

| Explicit Model (Water, ONIOM) | 5.1 |

| Note: The values in this table are for illustrative purposes to show expected trends and do not represent actual calculated data. |

The trend shows that the calculated dipole moment increases with solvent polarity, as the molecule's electron distribution is polarized by its environment. The explicit model often predicts a slightly larger effect due to the inclusion of specific, directed interactions like hydrogen bonds.

Advanced Spectroscopic and Analytical Methodologies for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Methyl 4-methoxyphenethylcarbamate. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides detailed information about the connectivity and arrangement of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for this compound would include distinct resonances for the aromatic protons, the two methylene (B1212753) (-CH₂-) groups of the phenethyl moiety, the methoxy (B1213986) (-OCH₃) protons on the phenyl ring, the methyl (-CH₃) protons of the carbamate (B1207046) ester, and the amine (N-H) proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. docbrown.info Key signals would correspond to the carbonyl carbon of the carbamate, the carbons of the aromatic ring (with distinct shifts for the substituted and unsubstituted positions), the methylene carbons, and the methoxy carbons. hmdb.caresearchgate.netchemicalbook.com The chemical shift of the methoxy carbon can be particularly indicative of its position on the aromatic ring. researchgate.net

Dynamic Studies: NMR is also a powerful tool for investigating molecular dynamics, such as conformational changes and restricted bond rotations. nih.gov For this compound, variable temperature NMR experiments could be employed to study the rotational barrier around the N-C(O) amide bond. The development of advanced techniques like methyl-transverse relaxation-optimized spectroscopy (methyl-TROSY) has significantly expanded the ability to study the dynamics of even large and complex molecular systems. nih.govnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for similar functional groups.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic C-H (ortho to -OCH₃) | ~6.8 | ~114 |

| Aromatic C-H (ortho to -CH₂CH₂) | ~7.1 | ~130 |

| Ar-C -OCH₃ | - | ~158 |

| Ar-C -CH₂CH₂ | - | ~131 |

| -CH₂-Ar | ~2.8 | ~35 |

| -CH₂-NH | ~3.4 | ~42 |

| N-H | ~5.0 (broad) | - |

| C=O (Carbamate) | - | ~157 |

| O-CH₃ (Carbamate) | ~3.6 | ~52 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis in Reaction Monitoring

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

Molecular Weight Determination: High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass of this compound, allowing for the confirmation of its elemental composition.

Fragmentation Analysis: In MS, molecules are ionized and often break apart into characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint. For this compound, common fragmentation pathways would involve cleavage at the bonds adjacent to the carbamate and ether functional groups. libretexts.org Expected fragmentation could include the loss of the methoxy group, cleavage of the ethyl chain, and fragmentation of the carbamate moiety itself. miamioh.edudocbrown.info Studying these patterns, especially under varying ionization energies, can provide valuable structural information. researchgate.net

Reaction Monitoring: MS, particularly when coupled with chromatographic techniques like LC or GC (LC-MS, GC-MS), is invaluable for monitoring the progress of chemical reactions. Multiple Reaction Monitoring (MRM) is a highly sensitive and specific tandem MS technique used for quantitative analysis. nih.gov In the synthesis of this compound, MRM could be used to track the consumption of reactants and the formation of the product in complex mixtures, offering high reproducibility for quantification. nih.gov

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment Description | Predicted m/z | Fragmentation Pathway |

|---|---|---|

| Molecular Ion [M]⁺ | 225 | Ionization of the intact molecule |

| [M - •OCH₃]⁺ | 194 | Loss of the carbamate methoxy radical |

| [M - CH₃OH]⁺• | 193 | Loss of methanol (B129727) |

| [C₈H₉O]⁺ | 121 | Cleavage yielding the 4-methoxyphenethyl cation (tropylium ion) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The spectrum provides clear, characteristic absorption bands for the various functional groups in this compound. libretexts.org Key expected absorptions include the N-H stretch, C-H stretches (both aromatic and aliphatic), a strong C=O (carbonyl) stretch characteristic of the carbamate group, and C-O stretches for the ether and ester functionalities. wisc.edunist.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. This often results in strong signals for symmetric, non-polar bonds. For this compound, Raman spectroscopy would be useful for observing the vibrations of the aromatic ring and the C-C backbone.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretch | 3400 - 3200 (broad) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H (sp³) | Stretch | 3000 - 2850 |

| Carbonyl (C=O) | Stretch | 1725 - 1700 (strong) |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Ether (Ar-O-C) | Asymmetric Stretch | 1275 - 1200 |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, revealing exact bond lengths, bond angles, and torsional angles. researchgate.net

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (HPLC, GC)

Chromatographic methods are fundamental for separating components of a mixture, making them indispensable for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile technique for the analysis of non-volatile or thermally sensitive compounds like this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable. By monitoring the elution profile with a UV detector (set to a wavelength where the aromatic ring absorbs), the presence of impurities can be detected and quantified. The retention time of the main peak serves as an identifier under specific chromatographic conditions.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. While carbamates can sometimes be thermally labile, GC analysis of this compound may be possible. When coupled with a mass spectrometer (GC-MS), this technique provides separation and structural identification simultaneously, making it a powerful tool for analyzing reaction mixtures and identifying byproducts. nih.gov

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

Future Research Directions and Unexplored Academic Avenues

Investigation into Photocatalytic and Electrocatalytic Transformations

The use of light and electricity to drive chemical reactions offers exciting possibilities for the synthesis and transformation of Methyl 4-methoxyphenethylcarbamate under exceptionally mild conditions. These energy sources can activate molecules in unique ways, leading to novel reaction pathways that are not accessible through traditional thermal methods.

Photocatalysis has emerged as a powerful tool for organic synthesis. Dual nickel photocatalysis, for example, enables the synthesis of O-aryl carbamates from aryl halides, amines, and carbon dioxide using visible light. acs.orgnih.gov This method avoids the use of toxic phosgene (B1210022) and high pressures of CO2. nih.gov Future research could focus on expanding the substrate scope of this methodology to include a wider variety of amines and aryl halides relevant to the synthesis of diverse carbamates. The development of new, more efficient, and robust photocatalysts is also a critical area of investigation. acs.orgnih.gov Furthermore, the photocatalytic degradation of carbamate-containing compounds, an important environmental consideration, can be studied to develop effective remediation strategies. researchgate.nettandfonline.com

Electrocatalysis provides another green and efficient route for carbamate (B1207046) synthesis. The electrocatalytic reaction of CO2 and amines can proceed under mild conditions without the need for additional dehydrating agents or bases. chemistryviews.org A significant breakthrough in this area is the use of atomically dispersed copper on N-doped carbon nanosheets as an electrocatalyst, which has shown excellent performance in the synthesis of N-phenylcarbamate. chemistryviews.org Future research will likely focus on designing and synthesizing other single-atom catalysts with even higher activity and selectivity. The stability and reusability of these electrocatalysts are also key parameters to be optimized for practical applications. The electrochemical reduction of functional groups on the carbamate molecule itself, such as the nitro group in certain derivatives, is another area ripe for exploration, potentially leading to novel synthetic transformations. acs.org

Exploration of Supramolecular Interactions and Self-Assembly

The carbamate functional group, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, is capable of forming robust and directional intermolecular interactions. These interactions can be harnessed to control the self-assembly of this compound and related molecules into well-defined supramolecular structures.

The study of hydrogen bonding in carbamates is fundamental to understanding their solid-state packing and solution-phase behavior. nih.govnih.govnd.eduacs.orgresearchgate.net Research has shown that the interplay of hydrogen bonds can influence the morphology of self-assembling carbamate systems and even control the equilibrium between different rotational isomers (rotamers). nih.govnih.gov Future work could involve the systematic variation of the substituents on the carbamate to tune the strength and directionality of these hydrogen bonds, leading to the rational design of crystal structures with desired properties (crystal engineering). nih.govacs.orgrsc.org

The self-assembly of carbamate-containing molecules can lead to the formation of gels, liquid crystals, and other soft materials. nih.govdntb.gov.ua For instance, sugar-derived carbamates have been shown to act as low-molecular-weight gelators, forming fibrous networks in various solvents. nih.gov The exploration of how the molecular structure of this compound influences its self-assembly properties could lead to the discovery of new functional materials. The presence of the aromatic ring and the methoxy (B1213986) group provides additional sites for non-covalent interactions, such as π-π stacking and C-H···π interactions, which could be exploited in the design of complex supramolecular architectures. The study of carbamate-based receptors in supramolecular chemistry is another emerging area with potential applications in molecular recognition and sensing. carloneresearch.eu

Integration with Machine Learning for Reaction Prediction and Optimization

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organic synthesis by enabling the rapid prediction and optimization of reaction outcomes. For the synthesis of this compound, ML models can be trained on large datasets of known chemical reactions to predict the optimal reaction conditions, catalyst, and reagents.

One approach involves using ML models to rank a list of potential products generated from a given set of reactants, thereby identifying the most likely major product. nih.govnih.gov This can significantly reduce the number of trial-and-error experiments required to develop a new synthetic route. These models can represent chemical reactions using unique "edit-based" representations that focus on the bond changes occurring during the transformation. nih.govnih.gov

Another strategy casts reaction prediction as a "translation" problem, where a sequence-to-sequence model learns to translate reactant molecules into product molecules, much like translating between languages. nd.edu This data-driven approach has shown promising results in predicting the outcomes of complex organic reactions. nd.edu For the synthesis of carbamates, ML can also be used to predict reaction yields under different conditions, allowing chemists to select high-yielding reactions and optimize synthetic pathways. tandfonline.com

The future of this field lies in the development of more accurate and generalizable ML models that can handle a wider range of reaction types and provide deeper insights into reaction mechanisms. The integration of ML with automated synthesis platforms could ultimately lead to a closed-loop system where new synthetic routes for compounds like this compound are designed, tested, and optimized with minimal human intervention.

| Machine Learning Application | Description | Future Research Focus |

| Product Prediction | Ranks potential products to identify the major outcome of a reaction. nih.govnih.gov | Improving accuracy for complex and novel reactions; incorporating stereoselectivity prediction. |

| Reaction Condition Optimization | Predicts optimal temperature, solvent, catalyst, and other parameters for a desired transformation. | Developing models that can suggest novel and unconventional reaction conditions. |

| Yield Prediction | Estimates the expected yield of a reaction, aiding in the selection of efficient synthetic routes. tandfonline.com | Enhancing prediction accuracy by incorporating a wider range of experimental data and molecular descriptors. |

| De Novo Synthesis Planning | Proposes complete multi-step synthetic pathways to a target molecule. | Creating more sophisticated retrosynthesis algorithms that consider economic and environmental factors. |

Role in Advanced Materials Science Research (e.g., Polymer Precursors)

The carbamate linkage is the defining feature of polyurethanes, a versatile class of polymers with a wide range of applications. While traditional polyurethane synthesis involves the use of toxic isocyanates, there is a growing interest in developing non-isocyanate routes to these materials, where carbamates play a crucial role as precursors. nih.govnih.govresearchgate.netclinicaldigest.orgmdpi.comwikipedia.org

This compound, after suitable modification to introduce a second reactive group, could serve as a monomer for the synthesis of novel polyurethanes. The "transcarbamoylation" reaction, where a lower alkyl carbamate is reacted with a hydroxyl-functional polymer, is a viable method for incorporating carbamate functionalities into polymers. google.com This approach could be adapted to create new polymers with the unique properties imparted by the 4-methoxyphenethyl group.

Carbamate-functional polymers are also used in coatings and other materials. google.com The presence of the carbamate group can enhance adhesion, durability, and other performance characteristics. Research in this area could explore the use of this compound derivatives as reactive diluents or additives in coating formulations to improve their properties. google.com

Furthermore, the structural features of the carbamate group are being explored in the context of sequence-defined polymers. nih.govacs.org These are polymers where the sequence of monomers is precisely controlled, akin to proteins and DNA. Carbamate backbones are being investigated as alternatives to peptide bonds for creating new types of functional, abiotic polymers. nih.govacs.org The specific stereochemistry and conformational preferences of this compound could be exploited in the design of such sequence-defined polymers with unique folding and self-assembly properties.

Q & A

Q. What are the validated synthetic protocols for Methyl 4-methoxyphenethylcarbamate, and how can researchers optimize reaction yields?

Answer: A robust synthesis involves dissolving 4-methoxyphenethylamine derivatives (e.g., compound 85a ) in trifluoroacetic acid (TFA) at room temperature for 15 hours, followed by solvent removal under reduced pressure to yield this compound (97% yield) . Key parameters include:

- Reagent purity : Use anhydrous TFA to avoid side reactions.

- Workup : Neutralize acidic residues with NaOH before extraction.

- Yield optimization : Microwave-assisted hydrolysis (e.g., THF/MeOH/LiOH at 120°C for 10 minutes) improves efficiency for downstream derivatives (88% yield) .

Q. How should researchers characterize this compound to confirm structural integrity?

Answer: Combine 1H/13C NMR and high-resolution mass spectrometry (HRMS) for unambiguous verification:

- 1H NMR (CDCl₃): δ 7.10 (d, J = 8.6 Hz, 2H), 3.80 (s, 3H, OCH₃), 3.71 (s, 3H, carbamate-CH₃) .

- 13C NMR (CDCl₃): δ 159.60 (C=O), 55.32 (OCH₃), 35.03 (CH₂) .

- HRMS : m/z calculated for C₁₁H₁₆NO₃ [M+H]⁺: 210.1125; observed: 210.1131 .

Note : Cross-reference with NIST Chemistry WebBook data (e.g., molecular formula C₁₁H₁₅NO₃) to validate spectral assignments .

Q. What safety protocols are critical when handling this compound in the lab?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and goggles.

- Exposure mitigation :

- Waste disposal : Neutralize with 1M NaOH before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in the stability of this compound under varying pH conditions?

Answer: Contradictory stability data (e.g., acid vs. base sensitivity) require systematic testing:

Experimental design :

- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C.

- Monitor degradation via HPLC at 254 nm.

Key findings :

- Acidic conditions (pH < 4) : Rapid carbamate hydrolysis (TFA deprotection yields primary amines) .

- Alkaline conditions (pH > 10) : Ester group saponification dominates .

Q. What advanced analytical methods can differentiate this compound from its structural analogs?

Answer: Use 2D NMR (HSQC, HMBC) and X-ray crystallography :

- HSQC : Correlate methoxy (δ 3.80 ppm) and carbamate protons (δ 3.71 ppm) to adjacent carbons.

- HMBC : Confirm long-range coupling between the carbamate carbonyl (δ 159.60 ppm) and adjacent CH₂ groups .

- X-ray : Resolve ambiguities in stereochemistry for derivatives (e.g., cyclohexane rings in related carbamates) .

Q. How can researchers design experiments to study the metabolic fate of this compound in biological systems?

Answer:

- In vitro models : Incubate with liver microsomes (e.g., human CYP450 enzymes) and analyze metabolites via LC-MS/MS.

- Key metabolites : Look for demethylation (loss of -OCH₃) or carbamate cleavage products (e.g., 2-(4-methoxyphenyl)ethanamine) .

- Controls : Include inhibitors like ketoconazole (CYP3A4) to identify enzyme-specific pathways .

Q. What computational methods support the mechanistic study of this compound’s reactivity?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to model hydrolysis transition states.

- Molecular docking : Predict binding affinity to enzymes (e.g., esterases) using AutoDock Vina .

- Validation : Compare computed IR frequencies (e.g., C=O stretch at ~1700 cm⁻¹) with experimental FTIR data .

Data Contradiction Analysis

Q. How to address discrepancies in reported NMR chemical shifts for this compound?

Answer: Discrepancies may arise from solvent effects or impurities:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.